贝那普利叔丁酯

描述

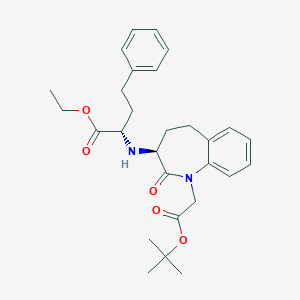

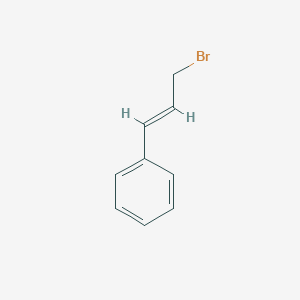

Benazepril tert-Butyl Ester is a chemical compound with the molecular formula C28H36N2O5 and a molecular weight of 480.6 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of Benazepril tert-Butyl Ester is represented by the formula C28H36N2O5 . More detailed structural information or analysis is not available in the search results.科学研究应用

医药对照品

“贝那普利叔丁酯” 被用作医药对照品 . 在制药行业中,对照品对于确保药物质量和安全性至关重要。它们提供了一个明确的参考点,可以与其他物质进行比较。

分析方法开发和验证

“贝那普利叔丁酯” 可用于分析方法开发和验证 (AMV) . AMV是新药设计和开发中的一个关键步骤。它确保用于分析新药的方法可靠有效。

质量控制应用

该化合物用于贝那普利盐酸盐的商业化生产过程中的质量控制 (QC) 应用 . QC是药物生产各个阶段的关键组成部分,确保最终产品质量最高,并安全可供消费。

蛋白质组学研究

“贝那普利叔丁酯” 用于蛋白质组学研究 . 蛋白质组学是对蛋白质,特别是其结构和功能的大规模研究。该化合物可用于研究蛋白质相互作用、识别潜在的药物靶点或了解分子水平的疾病机制。

作用机制

Target of Action

The primary target of Benazepril tert-Butyl Ester is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

The inhibition of ACE leads to a decrease in angiotensin II, a potent vasoconstrictor. This results in vasodilation, which lowers blood pressure . Additionally, the reduction in angiotensin II leads to a decrease in aldosterone secretion, further contributing to the antihypertensive effect .

Pharmacokinetics

Upon oral administration, benazepril is rapidly absorbed and transformed into benazeprilat in the liver . The absorption, bioactivation, distribution, and elimination of benazepril and benazeprilat have been evaluated in healthy subjects, hypertensive patients, and patients with characteristics known to alter the pharmacokinetic disposition of ACE inhibitors, such as renal impairment, hepatic impairment, and advanced age .

Action Environment

The action of Benazepril tert-Butyl Ester can be influenced by various environmental factors. In patients with severe renal impairment, benazeprilat elimination is reduced, requiring dosage adjustment . The disposition of benazepril is the same in elderly patients, although benazeprilat clearance is slightly reduced .

安全和危害

Benazepril tert-Butyl Ester is classified as having acute toxicity when ingested, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

生化分析

Biochemical Properties

Benazepril tert-Butyl Ester plays a significant role in biochemical reactions, particularly in the inhibition of the angiotensin-converting enzyme (ACE). This compound interacts with ACE by binding to its active site, thereby preventing the conversion of angiotensin I to angiotensin II . This inhibition leads to a decrease in blood pressure and is beneficial in treating hypertension and heart failure. Additionally, Benazepril tert-Butyl Ester interacts with various proteins and enzymes involved in the renin-angiotensin system, contributing to its therapeutic effects .

Cellular Effects

Benazepril tert-Butyl Ester influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting ACE, this compound reduces the levels of angiotensin II, which in turn affects cell signaling pathways related to vasoconstriction and sodium retention . This inhibition leads to vasodilation and reduced blood pressure. Furthermore, Benazepril tert-Butyl Ester has been shown to impact gene expression by modulating the expression of genes involved in the renin-angiotensin system . This modulation can lead to changes in cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of Benazepril tert-Butyl Ester involves its binding interactions with ACE. The compound binds to the active site of ACE, inhibiting its enzymatic activity and preventing the conversion of angiotensin I to angiotensin II . This inhibition results in decreased levels of angiotensin II, leading to vasodilation and reduced blood pressure. Additionally, Benazepril tert-Butyl Ester may also interact with other biomolecules, such as proteins and enzymes, to exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benazepril tert-Butyl Ester can change over time. The compound’s stability and degradation are important factors to consider. Benazepril tert-Butyl Ester is known to be stable under certain conditions, but it can degrade over time, especially when exposed to light and moisture . Long-term studies have shown that the compound can maintain its inhibitory effects on ACE for extended periods, but its efficacy may decrease with prolonged exposure to adverse conditions .

Dosage Effects in Animal Models

The effects of Benazepril tert-Butyl Ester vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively reduce blood pressure and proteinuria in animal models of hypertension and chronic kidney disease . High doses of Benazepril tert-Butyl Ester may lead to toxic or adverse effects, such as hypotension and renal dysfunction . It is important to determine the optimal dosage to achieve therapeutic effects while minimizing potential side effects.

Metabolic Pathways

Benazepril tert-Butyl Ester is involved in metabolic pathways related to the renin-angiotensin system. The compound is metabolized in the liver, where it undergoes hydrolysis to form its active metabolite, benazeprilat . Benazeprilat then inhibits ACE, leading to decreased levels of angiotensin II and subsequent vasodilation . The metabolic pathway of Benazepril tert-Butyl Ester also involves conjugation with glucuronic acid prior to urinary excretion .

Transport and Distribution

Benazepril tert-Butyl Ester is transported and distributed within cells and tissues through various mechanisms. The compound is known to bind to plasma proteins, which facilitates its transport in the bloodstream . Additionally, Benazepril tert-Butyl Ester can interact with transporters and binding proteins that aid in its distribution to target tissues . The compound’s localization and accumulation within specific tissues are influenced by these interactions.

Subcellular Localization

The subcellular localization of Benazepril tert-Butyl Ester is primarily within the cytoplasm and cellular membranes. The compound’s activity and function are influenced by its localization within these compartments. Benazepril tert-Butyl Ester may also undergo post-translational modifications that direct it to specific organelles or compartments within the cell . These modifications can affect the compound’s stability and efficacy in inhibiting ACE.

属性

IUPAC Name |

ethyl (2S)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O5/c1-5-34-27(33)23(17-15-20-11-7-6-8-12-20)29-22-18-16-21-13-9-10-14-24(21)30(26(22)32)19-25(31)35-28(2,3)4/h6-14,22-23,29H,5,15-19H2,1-4H3/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLLWVSHZXSUNF-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501103905 | |

| Record name | 1,1-Dimethylethyl (3S)-3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501103905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109010-61-9 | |

| Record name | 1,1-Dimethylethyl (3S)-3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109010-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (3S)-3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501103905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benazepril t-butyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMP9XG35ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B146370.png)

![Methyl (E)-7-acetyloxy-11-[2-(1-hydroxy-2-oxopropyl)-4,10-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-2,6,10-trimethyl-8,11-bis(3-methylbutanoyloxy)-5-propanoyloxyundec-2-enoate](/img/structure/B146390.png)